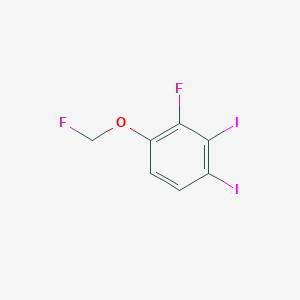
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through a nucleophilic substitution reaction using a fluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atoms, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The fluoromethoxy group can enhance the compound’s solubility and stability, making it suitable for use in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a fluoromethoxy group.
Benzene, 1-fluoro-4-iodo-: This compound lacks the second iodine atom and the fluoromethoxy group, making it less complex.
Uniqueness
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethoxy)-3,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)7(11)6(5)9/h1-2H,3H2 |
InChI Key |
NXEMHBWPHSGXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















